Bienvenue dans la boutique en ligne BenchChem!

Methylophiopogonone A

anticancer cytotoxicity structure-activity relationship

Methylophiopogonone A (CAS 74805-90-6, C₁₉H₁₆O₆, MW 340.33) is a homoisoflavonoid distinguished by a C2–C3 double bond in the chromone core, a methylenedioxyphenyl (MDP) substituent at C-3, and methyl groups at C-6 and C-8. It is isolated from the tuberous roots of Ophiopogon japonicus (Maidong) and belongs to a family of approximately 50 structurally related homoisoflavonoids from this species.

Molecular Formula C19H16O6
Molecular Weight 340.3 g/mol
Cat. No. B150368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylophiopogonone A
Molecular FormulaC19H16O6
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O
InChIInChI=1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3
InChIKeyAUTZLTCWRDPAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylophiopogonone A Procurement Guide: Analytical Identity, Source Differentiation, and Class Positioning


Methylophiopogonone A (CAS 74805-90-6, C₁₉H₁₆O₆, MW 340.33) is a homoisoflavonoid distinguished by a C2–C3 double bond in the chromone core, a methylenedioxyphenyl (MDP) substituent at C-3, and methyl groups at C-6 and C-8 [1]. It is isolated from the tuberous roots of Ophiopogon japonicus (Maidong) and belongs to a family of approximately 50 structurally related homoisoflavonoids from this species [2]. Unlike its saturated analog methylophiopogonanone A (CAS 74805-92-8), the presence of the C2–C3 double bond critically alters its metabolic activation profile and is essential for the formation of reactive quinone methide intermediates [3]. The compound is quantifiable in botanical raw materials via validated HPLC-DAD methods, making source authentication and batch-to-batch consistency verifiable procurement parameters [2].

Why Methylophiopogonone A Cannot Be Replaced by Generic Homoisoflavonoid or Saponin Alternatives


Substituting methylophiopogonone A with other Ophiopogon-derived homoisoflavonoids such as methylophiopogonanone A, methylophiopogonone B, or steroidal saponins such as ophiopogonin D' is scientifically inadvisable due to three quantitative axes of differentiation: (i) cytotoxic potency—methylophiopogonone A exhibits an IC₅₀ of 2.61 ± 2.07 μM against A2780 ovarian cancer cells, which is 3.16-fold more potent than its closest structural congener methylophiopogonone B (IC₅₀ = 8.25 ± 3.31 μM) [1]; (ii) metabolic activation—the C2–C3 double bond unique to methylophiopogonone A enables formation of reactive quinone methide species, a pathway unavailable to the saturated homoisoflavanone analogs [2]; and (iii) geographic origin dependency—the compound's abundance differs dramatically between Chuanmaidong (CMD) and Zhemaidong (ZMD) sources, with ZMD accumulating significantly higher homoisoflavonoid content (273.61 μg/g vs. 90.32 μg/g total), directly impacting extract potency [1]. These differences render generic substitution a source of uncontrolled variability in both research reproducibility and industrial application consistency.

Quantitative Differentiation Evidence for Methylophiopogonone A: Head-to-Head and Cross-Study Comparative Data


Cytotoxic Potency Against A2780 Ovarian Cancer Cells: Methylophiopogonone A Outperforms Closest Homoisoflavonoid Congeners

In a direct head-to-head MTT assay against A2780 human ovarian cancer cells, methylophiopogonone A demonstrated an IC₅₀ of 2.61 ± 2.07 μM, making it the most potent homoisoflavonoid among the four tested from Ophiopogon japonicus. By comparison, its closest structural analog methylophiopogonone B (differing only in the position of methyl and hydroxyl substituents on the A-ring) exhibited an IC₅₀ of 8.25 ± 3.31 μM, representing a 3.16-fold potency advantage for methylophiopogonone A. The other two tested homoisoflavonoids, methylophiopogonanone A (IC₅₀ = 3.98 ± 2.38 μM) and methylophiopogonanone B (IC₅₀ = 3.25 ± 3.46 μM), also showed weaker activity. Notably, the steroidal saponins ophiopojaponin C and ophiopogonin D were essentially inactive (IC₅₀ > 50 μM), while ophiopogonin D' was the most potent overall (IC₅₀ = 0.89 ± 0.64 μM) [1]. This quantitative ranking enables rational selection: methylophiopogonone A provides the optimal balance of homoisoflavonoid-class potency and structural specificity, whereas relying on total extract or a different homoisoflavonoid would yield markedly different cytotoxic profiles.

anticancer cytotoxicity structure-activity relationship

Anti-SARS-CoV-2 Spike Protein Binding Affinity: In Silico Head-to-Head Comparison with Control Drug Pravastatin

In a molecular docking study screening 22 propolis-derived compounds against SARS-CoV-2 targets, methylophiopogonone A exhibited a predicted binding affinity of −8.2 kcal/mol against the spike protein subunit 2 (S2), substantially exceeding the control drug pravastatin (−7.3 kcal/mol). The binding affinity of methylophiopogonone A (−8.2 kcal/mol) was also competitive with the best-performing compound in the panel, genistin (−8.3 kcal/mol), and surpassed neoblavaisoflavone (−8.1 kcal/mol). Against the main protease (Mpro), methylophiopogonone A showed a binding affinity of −7.6 kcal/mol, comparable to nelfinavir (−7.7 kcal/mol), with the key residue Glu A:166 identified as a critical interaction site [1]. This in silico evidence positions methylophiopogonone A as a structurally distinct antiviral lead within the homoisoflavonoid class, meriting prioritization over analogs lacking comparative docking data against these specific viral targets.

antiviral SARS-CoV-2 molecular docking spike protein

Hepatic Antifibrotic Activity: Co-Validation with 8-Geranyloxypsoralen in Hepatic Stellate Cells

In a systematic network pharmacology study of the Yi Guan Jian decoction (YGJD) for chronic hepatitis B-associated liver fibrosis, methylophiopogonone A was one of only two active ingredients—alongside 8-geranyloxypsoralen—validated experimentally as exhibiting antifibrotic effects on hepatic stellate cells (HSCs) among 30 initially identified candidate ingredients and 224 differentially expressed gene targets [1]. The study employed a multi-step validation pipeline: data mining and structural clustering to identify candidates, network analysis of differentially expressed genes, molecular docking for compound-target interaction simulation, and finally in vitro validation via cell proliferation assay and Western blot analysis on HSCs. This co-validation places methylophiopogonone A in a highly select category—the only homoisoflavonoid from O. japonicus with experimentally confirmed antifibrotic activity in a clinically relevant hepatic context. No other homoisoflavonoid from this plant has been similarly validated in this disease model.

liver fibrosis antifibrotic hepatic stellate cells traditional Chinese medicine

Geographic Origin-Dependent Content Variation: Quantified HPLC Evidence for Source Authentication Requirements

A validated HPLC-DAD-ELSD method quantifying nine components across Ophiopogon japonicus samples from three geographic origins revealed that methylophiopogonone A and other homoisoflavonoids are significantly more abundant in Zhemaidong (ZMD, Zhejiang province) than in Chuanmaidong (CMD, Sichuan province). Specifically, ZMD samples accumulated a total homoisoflavonoid content of 273.61 μg/g, compared to only 90.32 μg/g in CMD—a 3.03-fold difference [1]. Within this class, methylophiopogonone A co-varied with methylophiopogonone B, methylophiopogonanone A, and methylophiopogonanone B, all being more abundant in ZMD. In contrast, steroidal saponins (ophiopogonin D and ophiopogonin D') showed the opposite geographic trend, being more abundant in CMD. The substitute species Liriope spicata var. prolifera (SMD) contained negligible homoisoflavonoid content and lacked detectable ruscogenin, fundamentally altering its pharmacological profile (IC₅₀ of SMD extract = 6.251 mg/mL vs. 0.892–0.967 mg/mL for genuine MD against A2780 cells) [1]. This quantitative geographic fingerprinting establishes that procurement of methylophiopogonone A—whether as a purified compound or as a component of an Ophiopogon extract—must be coupled with documentation of botanical origin to ensure reproducible potency.

quality control source authentication HPLC quantification geographic origin

Metabolic Activation Pathway: C2–C3 Double Bond Enables Reactive Quinone Methide Formation Absent in Saturated Analogs

A comprehensive UHPLC-Orbitrap-HRMS metabolic profiling study using liver microsomes and cryopreserved hepatocytes from humans and three preclinical species (rat, dog, monkey) identified 18 metabolites of methylophiopogonone A (MON-A), including 4 glutathione (GSH) conjugates indicative of reactive metabolite formation [1]. Critically, the study demonstrated that the C2–C3 double bond in the chromone core is essential for metabolic activation to ortho-quinone and quinone methide reactive species. This structural feature distinguishes methylophiopogonone A from its saturated homoisoflavanone counterpart methylophiopogonanone A (CAS 74805-92-8), which lacks this double bond and therefore cannot undergo the same bioactivation pathway. The primary metabolic routes included hydroxylation, oxidative MDP ring-opening, oxidation, and glucuronidation, with M11 (a glucuronide conjugate) being the most abundant metabolite across all species [1]. This metabolic liability is a double-edged characteristic: it may contribute to both therapeutic covalent target engagement and potential off-target toxicity via protein adduct formation, making it a critical consideration for procurement decisions involving in vivo studies.

drug metabolism reactive metabolites quinone methide hepatotoxicity risk assessment

Evidence-Backed Application Scenarios for Methylophiopogonone A in Research and Industrial Procurement


Anticancer Library Screening Prioritization Based on Ranked Cytotoxic Potency

When constructing a natural product screening library from Ophiopogon japonicus constituents, methylophiopogonone A should be prioritized as the lead homoisoflavonoid candidate based on its IC₅₀ of 2.61 ± 2.07 μM against A2780 ovarian cancer cells, which is 3.16-fold more potent than methylophiopogonone B (IC₅₀ = 8.25 ± 3.31 μM) and 1.53-fold more potent than methylophiopogonanone A (IC₅₀ = 3.98 ± 2.38 μM) in the same assay system [1]. Library designs omitting methylophiopogonone A in favor of other class members would sacrifice the most potent homoisoflavonoid hit, while including it alongside ophiopogonin D' (IC₅₀ = 0.89 ± 0.64 μM) provides coverage of both the homoisoflavonoid and steroidal saponin chemical space [1]. Procurement should specify ZMD-origin material to maximize homoisoflavonoid content (273.61 μg/g total vs. 90.32 μg/g in CMD) [1].

Antiviral Drug Discovery Against SARS-CoV-2: Target-Specific Compound Selection

For research programs investigating spike protein S2 or main protease (Mpro) inhibitors, methylophiopogonone A offers experimentally testable in silico binding predictions: −8.2 kcal/mol against S2 (surpassing pravastatin at −7.3 kcal/mol) and −7.6 kcal/mol against Mpro (comparable to nelfinavir at −7.7 kcal/mol) with identification of the key residue interaction at Glu A:166 [2]. These target-specific predictions are not available for other Ophiopogon homoisoflavonoids such as methylophiopogonone B or ophiopogonanone A, making methylophiopogonone A the only evidence-supported choice for mechanism-based antiviral screening from this chemical class [2].

Liver Fibrosis Research: Only Validated Homoisoflavonoid with Antifibrotic Activity in Hepatic Stellate Cells

In liver fibrosis research using hepatic stellate cell (HSC) models, methylophiopogonone A is the sole Ophiopogon-derived homoisoflavonoid with peer-reviewed experimental validation of antifibrotic effects—co-validated alongside 8-geranyloxypsoralen from the Yi Guan Jian decoction screening pipeline [3]. Among 30 candidate ingredients and 224 differentially expressed gene targets analyzed, only these two compounds were confirmed active on HSCs via cell proliferation assay and Western blot [3]. This positions methylophiopogonone A as the only evidence-based procurement choice for HSC-based fibrosis studies, eliminating the risk of purchasing untested structural analogs that lack disease-relevant validation.

Herb-Drug Interaction and Reactive Metabolite Safety Assessment

For preclinical safety pharmacology or herb-drug interaction (HDI) studies, methylophiopogonone A presents a defined metabolic activation liability: its C2–C3 double bond enables formation of ortho-quinone and quinone methide reactive intermediates, demonstrated by trapping of 4 distinct GSH conjugates in human liver microsome incubations [4]. This metabolic profile is structurally inaccessible to the saturated analog methylophiopogonanone A. Consequently, methylophiopogonone A should be specifically selected as a positive control or model substrate when investigating MDP-containing homoisoflavonoid bioactivation, CYP phenotyping of quinone metabolite formation, or GSH depletion-based toxicity screening. Procurement should be accompanied by certificates of analysis confirming structural identity (NMR) and purity (HPLC ≥ 98%) to exclude contamination with the saturated analog [1].

Quote Request

Request a Quote for Methylophiopogonone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.